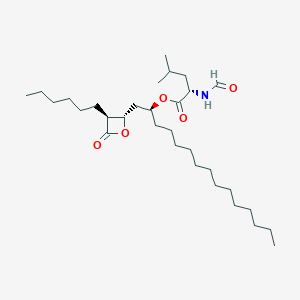

Orlistat Tetradecyl Ester

Beschreibung

Eigenschaften

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFQFEPLLRJNQF-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H57NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648097 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686744-60-5 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Academic Significance of Orlistat Tetradecyl Ester

Structural Classification and Derivatization within the Orlistat (B1677487) Chemical Family

The Orlistat chemical family originates from Lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini. researchgate.netwikipedia.orgwikipedia.org Lipstatin is a potent natural inhibitor of pancreatic lipases. wikipedia.org The core structure of these compounds features a distinctive β-lactone ring, which is crucial for their biological activity. researchgate.net This ring can undergo nucleophilic attack by the active site serine of lipase (B570770) enzymes, leading to a covalent bond that inactivates the enzyme. researchgate.netaacrjournals.org

Orlistat, also known as Tetrahydrolipstatin, is a synthetic, saturated derivative of Lipstatin. researchgate.netwikipedia.org It was developed because its hydrogenated structure provides greater chemical stability compared to its natural precursor. wikipedia.org The key structural difference is the saturation of the two double bonds present in one of Lipstatin's long alkyl side chains. researchgate.net

Orlistat Tetradecyl Ester is a specific analogue and derivative within this family. nih.gov It is identified chemically as N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]tetradecyl Ester. veeprho.comsynzeal.com The structural modification that distinguishes it from Orlistat lies in the length of the ester side chain. In Orlistat, this is a dodecyl (12-carbon) chain, whereas in this compound, it is a tetradecyl (14-carbon) chain. veeprho.comnih.gov This seemingly minor modification of adding two methylene (B1212753) (-CH2-) groups results in a different molecular formula and weight, which is significant in the context of structure-activity relationship studies. nih.govnih.gov

Table 1: Comparison of Key Compounds in the Orlistat Family

| Feature | Lipstatin | Orlistat | This compound |

|---|---|---|---|

| Origin | Natural product from Streptomyces toxytricini wikipedia.org | Synthetic derivative of Lipstatin wikipedia.org | Synthetic derivative of Orlistat nih.gov |

| Chemical Formula | C₂₉H₄₉NO₅ wikipedia.org | C₂₉H₅₃NO₅ nih.gov | C₃₁H₅₇NO₅ nih.gov |

| Molar Mass | 491.71 g/mol wikipedia.org | 495.73 g/mol simsonpharma.com | 523.79 g/mol veeprho.com |

| Key Structural Feature | Unsaturated alkyl side chain researchgate.net | Saturated dodecyl ester side chain nih.gov | Saturated tetradecyl ester side chain veeprho.comsynzeal.com |

| Core Structure | β-lactone ring, N-formyl-L-leucine moiety wikipedia.org | β-lactone ring, N-formyl-L-leucine moiety nih.gov | β-lactone ring, N-formyl-L-leucine moiety nih.gov |

Rationale for Academic Investigation of this compound Analogues

While Orlistat is primarily recognized for its role as a lipase inhibitor in obesity management, a significant body of academic research has explored its other biological activities, particularly its potential as an anti-cancer agent. wikipedia.orgnih.gov This research provides the fundamental rationale for the synthesis and investigation of analogues like this compound.

The primary molecular target for Orlistat's potential anti-tumor activity is fatty acid synthase (FAS). wikipedia.orgaacrjournals.orgwikipedia.org FAS is an enzyme crucial for the synthesis of fatty acids and is found to be significantly overexpressed in many types of cancer cells compared to normal tissues. aacrjournals.orgwikipedia.org Orlistat has been shown to be a potent inhibitor of the thioesterase domain of FAS, interfering with cellular fatty acid synthesis, which can halt tumor cell proliferation and induce apoptosis (programmed cell death). aacrjournals.orgiiarjournals.org

However, the development of Orlistat itself as a systemic anti-cancer drug is hampered by significant pharmacological challenges, including poor water solubility and low oral bioavailability. wikipedia.orgoncotarget.comnih.gov This has spurred academic and pharmaceutical researchers to synthesize and evaluate a wide range of Orlistat analogues to overcome these limitations.

The investigation of compounds like this compound and other derivatives is driven by several key objectives:

To Improve Pharmacological Properties: The primary goal is to create analogues with enhanced solubility and bioavailability, which are essential for a systemically acting drug. wikipedia.org

To Enhance Potency and Selectivity: Researchers aim to identify modifications to the Orlistat structure that could increase its inhibitory activity against FAS, potentially leading to a more effective therapeutic agent. aacrjournals.org

To Understand Structure-Activity Relationships (SAR): By synthesizing derivatives with precise changes—such as altering the length of the alkyl side chains (as in this compound), modifying the amino ester group, or changing the stereochemistry—researchers can determine which parts of the molecule are essential for its anti-FAS activity. capes.gov.br This knowledge is critical for the rational design of new and improved inhibitors.

To Explore Novel Therapeutic Applications: Studies on Orlistat analogues contribute to the broader understanding of FAS as a therapeutic target in oncology and potentially other diseases. nih.goviiarjournals.org For instance, research has shown that inhibiting FAS with Orlistat can reduce the proliferation of pancreatic, prostate, and breast cancer cell lines. aacrjournals.orgiiarjournals.orgwaocp.org

In essence, this compound represents one of many molecular probes used by scientists to systematically explore the chemical space around the core Orlistat structure. The insights gained from studying such analogues are vital for the potential development of a new class of therapeutics targeting fatty acid metabolism in cancer. wikipedia.orgiiarjournals.org

Table 2: Rationale for Investigating Orlistat Analogues

| Research Goal | Scientific Justification |

|---|---|

| Develop Anti-Cancer Agents | Fatty Acid Synthase (FAS) is overexpressed in many tumors; Orlistat inhibits FAS, leading to cancer cell apoptosis. wikipedia.orgaacrjournals.orgiiarjournals.org |

| Overcome Pharmacological Hurdles | Orlistat has poor solubility and very low bioavailability, limiting its use as a systemic drug. wikipedia.orgoncotarget.com |

| Improve Efficacy | Subtle structural modifications can lead to noticeable changes in cellular potency and target profiles. researchgate.net |

| Define Structure-Activity Relationship | Synthesizing derivatives allows for the identification of structural components crucial for anti-FAS activity. capes.gov.br |

Advanced Analytical Characterization Techniques for Orlistat Tetradecyl Ester

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of Orlistat (B1677487) Tetradecyl Ester by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Orlistat Tetradecyl Ester. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to determine the connectivity of atoms and the spatial arrangement of the molecule.

Quantitative ¹H-NMR (qNMR) can be a powerful method for determining the purity of Orlistat and its derivatives. semanticscholar.orgnih.gov For this compound, specific proton signals can be selected for quantification against a certified internal standard. researchgate.netmdpi.com For instance, the singlet corresponding to the formyl proton (N-CH=O) is a distinct signal suitable for such analysis. nih.govresearchgate.net

Conformational analysis, which describes the 3D shape of the molecule in solution, can be investigated using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov These experiments identify protons that are close in space, providing crucial data to build a three-dimensional model of the molecule's preferred conformation. researchgate.netmdpi.com This is vital for understanding its chemical properties and interactions.

Table 1: Predicted ¹H-NMR Chemical Shifts for Key Protons in this compound Note: Predicted values are based on the known spectrum of Orlistat and the expected influence of the tetradecyl ester chain. Actual values may vary based on solvent and experimental conditions.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Formyl (CHO) | ~8.0 | Singlet |

| Methylene (B1212753) (CH₂) adjacent to ester oxygen | ~4.9-5.1 | Multiplet |

| Methine (CH) of the β-lactone ring | ~4.1-4.3 | Multiplet |

| Terminal Methyl (CH₃) of alkyl chains | ~0.8-0.9 | Triplet |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The molecule's covalent bonds vibrate at specific frequencies when they absorb infrared radiation, resulting in a unique spectral fingerprint. journalwjbphs.comgsconlinepress.com

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. The presence of multiple carbonyl groups (β-lactone, ester, and amide) results in a complex but informative region in the spectrum. nih.govyoutube.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

| N-H (Amide) | ~3300 | Stretching |

| C-H (Aliphatic) | ~2850-2960 | Stretching |

| C=O (β-Lactone) | ~1820-1840 | Carbonyl Stretching |

| C=O (Ester) | ~1720-1750 | Carbonyl Stretching nih.gov |

| C=O (Amide I) | ~1660-1680 | Carbonyl Stretching nih.gov |

| C-O | ~1200 | Stretching nih.gov |

Mass Spectrometry (MS) is a definitive technique for determining the molecular weight of this compound and providing structural information through fragmentation analysis. The molecular formula of this compound is C₃₁H₅₇NO₅, corresponding to a molecular weight of approximately 523.79 g/mol . veeprho.compharmaffiliates.com

When coupled with liquid chromatography (LC-MS), this technique allows for the separation and identification of the compound from complex mixtures. japsonline.com In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. japsonline.comnih.gov This fragmentation pattern provides evidence for the compound's structure, as specific bonds break in predictable ways. miamioh.edumdpi.com For this compound, common fragmentation would involve the cleavage of the ester bond, leading to ions representing the N-formyl-L-leucine side chain and the lipid backbone.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value (m/z) | Ionization Mode |

| Molecular Ion [M+H]⁺ | ~524.8 | Positive ESI |

| Sodium Adduct [M+Na]⁺ | ~546.8 | Positive ESI |

| Key Fragment 1 | Varies | Positive ESI |

| Key Fragment 2 | Varies | Positive ESI |

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating this compound from the parent drug, starting materials, and other potential impurities, thereby allowing for both qualitative and quantitative purity assessment.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is used to monitor reaction progress, screen for the presence of impurities, and determine appropriate solvent systems for column chromatography. researchgate.net

In a typical TLC analysis, the compound is spotted on a silica gel plate (the stationary phase) and developed using a solvent system (the mobile phase), such as a mixture of n-hexane and ethyl acetate. arcjournals.org Due to differences in polarity, this compound will travel up the plate at a different rate than Orlistat and other impurities, resulting in distinct spots. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. arcjournals.org Visualization can be achieved using methods like iodine vapor or a p-anisaldehyde stain. researchgate.netresearchgate.net

Table 4: Example TLC System for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ arcjournals.org |

| Mobile Phase | n-Hexane:Ethyl Acetate:Glacial Acetic Acid (e.g., 7:3:0.1 v/v/v) arcjournals.org |

| Visualization | Iodine vapor or p-anisaldehyde stain |

| Expected Result | A distinct spot for this compound with a unique Rf value compared to impurities. |

Gas Chromatography (GC) can be employed for the quantitative analysis of purity, particularly for assessing volatile or semi-volatile impurities. Given the high molecular weight and low volatility of this compound, high-temperature GC methods would be necessary.

For a compound like this compound, direct GC analysis can be challenging due to potential thermal degradation in the injector or on the column. However, with an appropriate high-temperature stable capillary column and optimized conditions (e.g., programmed temperature ramp), it can be used for purity analysis. sigmaaldrich.com The area of the peak corresponding to this compound in the resulting chromatogram is proportional to its concentration, allowing for quantitative assessment when calibrated with a reference standard. sigmaaldrich.com More commonly, derivatization techniques to create more volatile analogs, such as transesterification to form fatty acid methyl esters (FAMEs), are used in GC for analyzing lipid-like structures. sigmaaldrich.com

Table 5: Hypothetical Gas Chromatography Parameters for Analysis

| Parameter | Condition |

| Column | High-temperature, non-polar capillary column (e.g., polysiloxane-based) |

| Carrier Gas | Helium or Hydrogen sigmaaldrich.com |

| Injector Temperature | >300 °C (Optimized to prevent degradation) |

| Oven Program | Temperature ramped to a high final temperature (e.g., 70 °C to >300 °C) sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements within a compound. For this compound, this analysis provides empirical validation of its chemical formula, C₃₁H₅₇NO₅. The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). These calculated values serve as a benchmark for comparison against experimental results obtained from combustion analysis, thereby confirming the purity and identity of a synthesized batch.

The theoretical weight percentages of each element in this compound are derived from its molecular weight of 523.79 g/mol . pharmaffiliates.com

Table 1: Theoretical Elemental Composition of this compound (Note: This table is based on theoretical calculations from the molecular formula.)

| Element | Symbol | Atomic Mass (amu) | Count in Molecule | Total Mass (amu) | Percentage by Mass (%) |

| Carbon | C | 12.011 | 31 | 372.341 | 71.08 |

| Hydrogen | H | 1.008 | 57 | 57.456 | 10.97 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 2.67 |

| Oxygen | O | 15.999 | 5 | 79.995 | 15.27 |

| Total | 523.799 | 100.00 |

Thermogravimetric Analysis (TGA) for Thermal Degradation Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for assessing the thermal stability and decomposition profile of a compound. While specific experimental TGA data for this compound is not extensively available in published literature, a predictive assessment can be made based on its chemical structure and the known thermal properties of its parent compound, Orlistat.

Orlistat itself is known to be thermally labile, with a low melting point and susceptibility to degradation at elevated temperatures. google.com this compound, as a long-chain aliphatic ester, would be expected to exhibit a multi-stage decomposition pattern. The initial mass loss would likely correspond to the degradation of the more volatile or less stable parts of the molecule, such as the formyl group or the ester linkage. Subsequent, more significant mass loss at higher temperatures would be associated with the breakdown of the long tetradecyl and hexyl carbon chains. The analysis would identify the onset temperature of decomposition, the temperatures of maximum degradation rates, and the mass of any residual material.

Table 2: Hypothetical Thermal Degradation Profile for this compound (Note: The data below is an illustrative example of expected TGA results, as specific experimental findings are not publicly available. It is based on the general behavior of similar long-chain esters.)

| Temperature Range (°C) | Mass Loss (%) | Probable Degradation Event |

| 150 - 250 | ~5-10% | Initial decomposition, potential loss of the N-formyl group and cleavage of the ester bond. |

| 250 - 400 | ~60-70% | Major decomposition of the tetradecyl and other aliphatic side chains. |

| > 400 | ~15-20% | Final decomposition of the core structure, leading to carbonaceous residue. |

This predictive profile suggests that this compound is a relatively non-volatile compound that undergoes significant decomposition at temperatures above 250°C.

Enzymatic Inhibition and Biological Activity of Orlistat Tetradecyl Ester Pre Clinical and in Vitro Investigations

Mechanisms of Lipase (B570770) Inhibition by Orlistat (B1677487) Derivatives

Orlistat and its derivatives are potent inhibitors of gastrointestinal lipases, which are critical enzymes for the digestion of dietary fats. nih.gov The primary mechanism involves the inactivation of these enzymes within the gastrointestinal tract, thereby reducing the absorption of free fatty acids and monoglycerides. nih.govnih.gov

The inhibitory action of Orlistat and its congeners is exerted through the formation of a covalent bond with a specific serine residue located in the active site of both gastric and pancreatic lipases. nih.govdrugbank.comtaylorandfrancis.comnih.gov This reaction involves the nucleophilic attack of the active site serine on the β-lactone ring of the Orlistat molecule. wikipedia.org The process results in the formation of a stable, covalent acyl-enzyme intermediate, which effectively renders the lipase enzymatically inactive. nih.govwikipedia.org By blocking this active site, the inhibitor prevents the lipase from hydrolyzing dietary triglycerides into absorbable components. nih.gov This mechanism is highly specific to lipases, with little to no activity observed against other digestive enzymes like amylase, trypsin, or chymotrypsin. nih.gov

In vitro and in vivo investigations have demonstrated that Orlistat is a powerful and rapid inhibitor of human gastric lipase (HGL). nih.govresearchgate.net The inhibition is extremely fast, with a half-inhibition time of less than one minute. nih.govresearchgate.net Studies measuring enzymatic activity in healthy volunteers during the digestion of test meals showed a significant reduction in gastric lipolysis. nih.gov The extent of this inhibition is substantial, with research indicating that Orlistat can inhibit 46.6% to 91.4% of gastric lipase activity. nih.govresearchgate.net This potent and swift inhibition significantly curtails the initial phase of fat digestion that occurs in the stomach. nih.gov

| Kinetic Parameter | Observed Value | Source |

|---|---|---|

| Enzyme Inhibition | 46.6% - 91.4% | nih.govresearchgate.net |

| Half-Inhibition Time (t1/2) | < 1 minute | nih.govresearchgate.net |

Orlistat is also a potent, time-dependent inhibitor of pancreatic lipase. nih.govscienceopen.com In vitro assays using porcine pancreatic lipase demonstrated that Orlistat at a concentration of 5 ng/mL could inhibit 50% of the enzyme's activity after a 5-minute incubation period. nih.govscienceopen.comresearchgate.net Another study reported an IC50 value of 2.73 µg/mL for Orlistat against pancreatic lipase. nih.gov In studies with human volunteers, human pancreatic lipase (HPL) inhibition was found to be high, ranging from 51.2% to 82.6%, depending on the meal type. nih.govresearchgate.net The rate of HPL inhibition was slower than that of gastric lipase, with a half-inhibition time of approximately 5 to 6 minutes. nih.govresearchgate.net Kinetic analyses have shown that the lipase-substrate system follows Michaelis-Menten kinetics, and Orlistat acts as an irreversible inhibitor. nih.govscienceopen.com

| Kinetic Parameter | Observed Value | Source |

|---|---|---|

| IC50 | 5 ng/mL (after 5 min) | nih.govscienceopen.comresearchgate.net |

| IC50 | 2.73 µg/mL | nih.gov |

| Enzyme Inhibition (in vivo) | 51.2% - 82.6% | nih.govresearchgate.net |

| Half-Inhibition Time (t1/2) | 5 - 6 minutes | nih.govresearchgate.net |

Inhibition of Fatty Acid Synthase (FAS) Thioesterase Domain by Orlistat Congeners

Beyond its effects on digestive lipases, Orlistat and its derivatives have been identified as potent inhibitors of the thioesterase (TE) domain of human fatty acid synthase (FAS). wikipedia.orgnih.gov FAS is an enzyme complex crucial for the de novo synthesis of fatty acids and is often overexpressed in cancer cells. latrobe.edu.aunih.gov The inhibition of the FAS thioesterase domain by Orlistat has been explored as a potential mechanism for anti-neoplastic activity. nih.govnih.gov

Similar to its interaction with lipases, Orlistat inhibits the FAS thioesterase domain by forming a covalent bond with an active site serine residue, specifically Ser2308. latrobe.edu.aunih.gov The active site Ser2308 performs a nucleophilic attack on the β-lactone ring of Orlistat, creating a stable acyl-enzyme intermediate. nih.gov X-ray crystallography studies of the FAS thioesterase domain inhibited by Orlistat have revealed the precise molecular interactions. osti.gov These structural details show Orlistat captured in the active site, providing a clear basis for the inhibitory mechanism and a foundation for designing more potent FAS inhibitors. osti.gov

Interestingly, the interaction between Orlistat and the FAS thioesterase is not permanently irreversible. The enzyme can catalyze the hydrolysis of the covalently bound Orlistat, leading to its inactivation and the regeneration of the enzyme. latrobe.edu.aunih.gov Molecular dynamics simulations have elucidated this mechanism. nih.goviu.edu After covalent binding, the hexyl tail of the Orlistat molecule undergoes a conformational change. latrobe.edu.aunih.gov This transition destabilizes a hydrogen bond between a hydroxyl group on Orlistat and the catalytic histidine (His2481) in the active site. latrobe.edu.aunih.gov The disruption of this bond allows water molecules to access and become activated by His2481, which then facilitates the hydrolysis of the covalent bond between Orlistat and Ser2308. latrobe.edu.aunih.govnih.gov This finding indicates that the stability of the inhibitor within the active site is dynamic and that the conformation of the inhibitor's alkyl tail plays a critical role in the duration of FAS inhibition. nih.gov

Implications for Antitumor Activity in Pre-clinical Models

Orlistat, a potent inhibitor of fatty acid synthase (FAS), has demonstrated significant antitumor activity in a variety of preclinical cancer models. nih.gov The overexpression of FAS is a known characteristic of many cancers and is associated with poor prognosis. northwestern.edunih.gov Orlistat's ability to block this key lipogenic enzyme makes it a subject of interest in oncology research. nih.govnorthwestern.edu

In preclinical studies, orlistat has been shown to induce apoptosis (programmed cell death) and interfere with the cell cycle of tumor cells. nih.govnih.gov For instance, in a transgenic mouse model of endometrioid endometrial cancer, systemic treatment with orlistat effectively inhibited tumor growth. nih.gov The reduction in tumor weight was significant in mice on high-fat diets (67.06% reduction), as well as in those on low-fat diets (32.62% reduction), when compared to placebo-treated mice. nih.gov This anti-tumor effect is linked to the induction of apoptosis. northwestern.edunih.gov

Further mechanistic studies in breast cancer cell lines, which often overexpress FAS and the Her2/neu (erbB-2) oncogene, have shown that orlistat can cause a complete loss of the G2-M phase of the cell cycle, accumulation of cells in the S-phase, and a subsequent increase in the sub-G1 apoptotic cell population. researchgate.net Additionally, orlistat treatment led to an accumulation of the PEA3 DNA-binding protein, which down-regulates the activity of the Her2/neu gene promoter. researchgate.net In pancreatic cancer cells (PANC-1), inhibition of FASN by orlistat resulted in a significant reduction of cell proliferation and enhanced apoptosis. researchgate.net

The anti-tumor effects of orlistat are also associated with the inhibition of signaling pathways crucial for cancer progression, such as the NF-κB and AKT/mTOR pathways. nih.gov It has also been shown to inhibit tumor angiogenesis, the process by which tumors form new blood vessels to support their growth. nih.govnih.gov In mouse models of endometrial cancer, orlistat significantly reduced the expression of pro-angiogenic factors like VEGF and MMP-9. nih.gov

Table 1: Effect of Orlistat on Tumor Growth in a Preclinical Endometrial Cancer Mouse Model

| Diet Group | Tumor Growth Inhibition (%) vs. Placebo | Reference |

|---|---|---|

| High-Fat Diet (HFD) | 67.06% | nih.gov |

| High-Fat Diet to Low-Fat Diet (HFD-LFD) | 40.36% | nih.gov |

| Low-Fat Diet (LFD) | 32.62% | nih.gov |

Modulation of Other Esterase and Hydrolase Activities by Orlistat Tetradecyl Ester

Beyond its well-documented inhibition of gastric and pancreatic lipases, orlistat also demonstrates potent inhibitory effects on other enzymes within the α/β hydrolase fold superfamily, notably carboxylesterases (CESs). nih.govnih.gov These enzymes are involved in the hydrolysis of a wide range of substrates. nih.gov

Preclinical research has established that orlistat is a powerful inhibitor of major human and mouse CESs. nih.gov Specifically, it has a profound impact on Carboxylesterase-2 (CES2), a key enzyme in the activation of certain anticancer prodrugs. nih.gov In studies using human and mouse liver microsomes, orlistat demonstrated significant, concentration-dependent inhibition of CES activity. nih.gov For example, at a concentration of 50 nM, orlistat inhibited approximately 50% of CES activity in human microsomes. nih.gov This indicates that orlistat's enzymatic inhibition extends beyond lipases involved in fat digestion to other critical hydrolases. nih.gov The compound also inhibits pancreatic carboxylester lipase, which is necessary for the hydrolysis of vitamin esters. nih.gov

Pre-clinical Investigations of Metabolic Regulation in Animal Models

Preclinical studies in animal models of high-fat diet (HFD)-induced obesity have consistently shown that orlistat significantly modulates the composition and function of the gut microbiota. researchgate.netnih.govnih.gov A high-fat diet is known to increase microbial diversity and richness, an effect that is significantly diminished by the administration of orlistat. researchgate.netnih.gov

Orlistat treatment leads to notable shifts in the relative abundance of major bacterial phyla. nih.govfrontiersin.org A common finding is a significant decrease in the proportion of Bacteroidetes. researchgate.netnih.gov Conversely, studies have reported an increase in the abundance of Verrucomicrobia, specifically the genus Akkermansia, as well as increases in Helicobacter and Allobaculum. researchgate.netnih.govresearchgate.net In some models, orlistat also increased the relative abundance of Actinobacteria and Proteobacteria, which are linked to lipid and glucose metabolism pathways. frontiersin.orgnih.gov The ratio of Firmicutes to Bacteroidetes, often associated with obesity, was found to be decreased with orlistat treatment in certain studies. researchgate.net

These alterations in the gut microbiota are believed to contribute to the beneficial metabolic effects of orlistat. nih.govnih.gov Fecal microbiota transplantation from orlistat-treated mice has been shown to effectively alleviate lipid metabolic disorders in recipient mice on a high-fat diet, suggesting a causal link between the altered microbiota and improved metabolism. nih.govfrontiersin.org

Table 2: Summary of Orlistat's Impact on Gut Microbiota in HFD-Fed Mice

| Microbiota Parameter | Effect of Orlistat Treatment | Reference |

|---|---|---|

| Overall Diversity (α diversity) | Decreased | nih.govfrontiersin.orgresearchgate.net |

| Relative Abundance of Bacteroidetes | Decreased | researchgate.netnih.gov |

| Relative Abundance of Verrucomicrobia (Akkermansia) | Increased | nih.govresearchgate.net |

| Relative Abundance of Helicobacter and Allobaculum | Increased | researchgate.net |

| Firmicutes/Bacteroidetes Ratio | Decreased | researchgate.net |

In animal models of obesity induced by a high-fat diet (HFD), orlistat has been shown to significantly ameliorate lipid dysmetabolism and inhibit fat accumulation. nih.govmdpi.com As a potent inhibitor of gastric and pancreatic lipases, orlistat blocks the absorption of dietary triglycerides, leading to reduced caloric intake from fat. nih.govnih.gov

Studies in HFD-fed rats and mice demonstrate that orlistat administration leads to a significant reduction in body weight gain compared to untreated HFD groups. nih.govmdpi.comresearchgate.net This is accompanied by a marked decrease in the weight of various adipose tissue depots, including epididymal, peritoneal, and perirenal fat. mdpi.com

Orlistat also brings about significant improvements in serum lipid profiles. mdpi.commdpi.com In HFD-fed rats, treatment with orlistat significantly reduced elevated levels of serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) cholesterol. mdpi.comresearchgate.net Concurrently, it has been observed to increase levels of high-density lipoprotein (HDL) cholesterol. mdpi.com These effects contribute to mitigating the metabolic syndrome and hepatic steatosis (fatty liver) associated with high-fat diets. mdpi.comresearchgate.net

Table 3: Effects of Orlistat on Metabolic Parameters in HFD-Induced Obese Rats

| Parameter | Effect of Orlistat Treatment (vs. HFD Control) | Reference |

|---|---|---|

| Body Weight | Significantly Decreased | nih.govmdpi.com |

| Total Adipose Tissue Weight | Significantly Decreased | mdpi.com |

| Serum Total Cholesterol (TC) | Significantly Decreased | mdpi.comresearchgate.net |

| Serum Triglycerides (TG) | Significantly Decreased | mdpi.comresearchgate.net |

| Serum Low-Density Lipoprotein (LDL) | Significantly Decreased | mdpi.comresearchgate.net |

| Serum High-Density Lipoprotein (HDL) | Increased | mdpi.com |

Structure Activity Relationship Sar Studies of Orlistat Tetradecyl Ester and Its Analogues

Correlating Alkyl Chain Lengths with Enzymatic Inhibitory Potency

The two alkyl chains of Orlistat (B1677487), the α-hexyl group and the β-dodecyl ester chain, play a crucial role in its interaction with the lipase (B570770) active site. researchgate.net These hydrophobic chains are believed to mimic the triglyceride substrate, allowing the inhibitor to effectively occupy the enzyme's binding pocket. mdpi.com Molecular docking studies have shown that these aliphatic chains fit into hydrophobic regions of the lipase, contributing to the stability of the enzyme-inhibitor complex. mdpi.com

Orlistat Tetradecyl Ester, with its C14 chain, represents a modest increase in length compared to the C12 chain of Orlistat. It can be hypothesized that this extension could potentially lead to enhanced hydrophobic interactions within the enzyme's active site, possibly increasing its inhibitory activity. However, without experimental data, this remains a theoretical consideration.

To illustrate the concept of how alkyl chain length can influence inhibitory potency, the following hypothetical data table is presented. It is important to note that this table is for illustrative purposes only, as experimental IC50 values for this specific series of Orlistat analogues were not found in the reviewed literature.

| Orlistat Analogue | Ester Alkyl Chain Length | Hypothetical IC50 (nM) | Rationale |

|---|---|---|---|

| Orlistat Decyl Ester | C10 | 50 | Shorter chain may lead to incomplete occupation of the hydrophobic pocket, resulting in lower potency compared to Orlistat. |

| Orlistat Dodecyl Ester (Orlistat) | C12 | 30 | The natural analogue, considered to have a near-optimal chain length for potent inhibition. |

| This compound | C14 | 25 | Longer chain could potentially enhance hydrophobic interactions, leading to slightly improved potency. |

| Orlistat Hexadecyl Ester | C16 | 40 | Further increase in chain length might introduce steric clashes or unfavorable conformations within the binding site, reducing potency. |

Effects of Amino Ester Substitutions on Biological Activity Profiles

The N-formyl-L-leucine moiety of Orlistat is another key structural feature that contributes to its biological activity. wikipedia.org This amino ester group is involved in hydrogen bonding interactions with the enzyme, further stabilizing the enzyme-inhibitor complex. nih.gov Molecular docking studies have indicated that this part of the molecule interacts with key residues in the lipase active site, such as His152 and Gly77. researchgate.net

Modification of the N-formyl-L-leucine group can significantly impact the inhibitory profile of Orlistat analogues. Changes to the amino acid itself, its stereochemistry, or the N-formyl group can alter the hydrogen bonding pattern and steric complementarity with the enzyme. For instance, replacing L-leucine with other amino acids, either larger or smaller, or with different side chain functionalities (e.g., polar, charged), would likely affect the binding affinity.

While systematic studies detailing the effects of a wide range of amino ester substitutions on lipase inhibition are not extensively reported in the literature reviewed, it is a common strategy in medicinal chemistry to probe the importance of a particular functional group through analogue synthesis. For example, removal of the N-formyl group would likely reduce potency by eliminating a key hydrogen bond donor. Conversely, replacement of the leucine (B10760876) side chain with a group that could form additional favorable interactions with the enzyme could potentially enhance activity. The development of Orlistat analogues has also been explored for other targets, such as fatty acid synthase (FAS), where modifications to the alpha- and delta-side chains have been shown to alter activity. nih.gov

Stereochemical Requirements for Optimized Enzyme-Inhibitor Interactions

Orlistat has four chiral centers, meaning that there are 16 possible stereoisomers. The stereochemistry of the molecule is critical for its biological activity, as the precise three-dimensional arrangement of its functional groups must be complementary to the active site of the target lipase. The naturally derived and therapeutically used form of Orlistat possesses a specific stereoconfiguration that is optimal for lipase inhibition.

A study evaluating the inhibitory activity of synthetic Orlistat (tetrahydrolipstatin, THL) and seven of its stereoisomers against porcine pancreatic lipase demonstrated the profound impact of stereochemistry on potency. The results showed a wide range of IC50 values among the different diastereomers, with the natural configuration of Orlistat being the most potent inhibitor. This highlights the stringent stereochemical requirements for effective binding and inhibition. The trans-position of the side chains on the β-lactone ring is considered crucial for its activity. wikipedia.org

The following table summarizes the reported IC50 values for Orlistat and its stereoisomers from the aforementioned study, illustrating the critical nature of the molecule's 3D structure for its biological function.

| Compound | Stereoisomer | IC50 (nM) |

|---|---|---|

| 1 | (2S,3S,5S)-Orlistat (THL) | 4.0 |

| 2 | (2R,3R,5S)-epi-Orlistat | 140 |

| 3 | (2S,3R,5S)-epi-Orlistat | 930 |

| 4 | (2R,3S,5S)-epi-Orlistat | 110 |

| ent-1 | (2R,3R,5R)-ent-Orlistat | 30 |

| ent-2 | (2S,3S,5R)-epi-ent-Orlistat | 100 |

| ent-3 | (2R,3S,5R)-epi-ent-Orlistat | 200 |

| ent-4 | (2S,3R,5R)-epi-ent-Orlistat | 120 |

Rational Design Principles for Developing Advanced Orlistat Derivatives with Specific Inhibitory Profiles

The development of advanced Orlistat derivatives with tailored inhibitory profiles relies on the principles of rational drug design. This approach leverages the understanding of the three-dimensional structure of the target enzyme and the SAR of existing inhibitors to create new molecules with improved properties, such as enhanced potency, greater selectivity, or a modified duration of action.

A key element in the rational design of Orlistat analogues is the use of computational tools, such as molecular docking and molecular dynamics simulations. nih.govresearchgate.netnih.gov These methods allow researchers to model the interaction of virtual compounds with the lipase active site, predicting their binding affinity and orientation. This in silico screening can prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nih.gov For example, docking studies can be used to explore the effects of varying alkyl chain lengths or introducing new functional groups to enhance interactions with specific amino acid residues in the enzyme's active site.

Another important principle is the use of quantitative structure-activity relationship (QSAR) models. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. dntb.gov.uamendeley.com By identifying the key physicochemical properties that correlate with inhibitory potency, these models can be used to predict the activity of novel, unsynthesized analogues.

Furthermore, the design of Orlistat derivatives can be guided by the goal of targeting specific lipases. While Orlistat inhibits both gastric and pancreatic lipases, there may be therapeutic advantages to developing inhibitors that are selective for one over the other. This could be achieved by exploiting subtle differences in the active site architecture of the two enzymes. By designing molecules that fit more snugly or form specific interactions with the active site of the target lipase, it may be possible to achieve the desired selectivity.

Finally, the development of Orlistat analogues is not limited to lipase inhibition. The compound has also been shown to inhibit other enzymes, such as fatty acid synthase (FAS), which is a target for cancer therapy. wikipedia.orgnih.govsemanticscholar.orgacs.org Rational design principles can be applied to modify the Orlistat scaffold to optimize its activity against these alternative targets, potentially leading to the development of new therapeutic agents for other diseases.

Metabolic Pathways and Biotransformation of Orlistat Tetradecyl Ester Non Human Models

Identification of Metabolic Products in Non-Human Biological Systems

There is no available data identifying the metabolic products of Orlistat (B1677487) Tetradecyl Ester in any non-human biological systems.

Enzymatic Hydrolysis and Cleavage Pathways of Orlistat Tetradecyl Ester in Vitro

No in vitro studies detailing the enzymatic hydrolysis and cleavage pathways specific to this compound have been found in the reviewed literature.

Excretion Patterns in Pre-clinical Animal Models

There are no published studies on the excretion patterns of this compound in any pre-clinical animal models.

Role of Orlistat Tetradecyl Ester in Pharmaceutical Research and Development

Utilization as a Reference Standard for Analytical Method Development and Validation

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical manufacturing, mandated by regulatory bodies to ensure that every batch of a drug product meets stringent specifications. Orlistat (B1677487) Tetradecyl Ester serves as a crucial reference standard in this process. synzeal.com A reference standard is a highly purified compound against which the active pharmaceutical ingredient (API) and its formulations are compared.

Chemically identified as N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]tetradecyl Ester, this compound is used in the development and validation of various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC). benthamdirect.com HPLC methods are essential for separating Orlistat from any related substances, including process impurities and degradation products. benthamdirect.comresearchgate.net

During method development, Orlistat Tetradecyl Ester allows analysts to:

Establish Specificity: By running a sample of this compound, analysts can determine its retention time—the time it takes to travel through the HPLC column. This helps to ensure that the analytical method can clearly separate the Orlistat peak from the peak of this potential impurity, which is fundamental to the method's specificity.

Determine System Suitability: Before analyzing any samples, a system suitability test is performed to ensure the chromatographic system is performing correctly. This compound can be included in a resolution test mixture to confirm that the system can adequately separate it from Orlistat and other related compounds.

Validate Method Performance: Method validation is a formal process that demonstrates an analytical method is suitable for its intended purpose. This compound is used to assess key validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). benthamdirect.comasiapharmaceutics.info For instance, known concentrations of the reference standard are analyzed to establish the method's linear response range.

The availability of a well-characterized reference standard like this compound, complete with a Certificate of Analysis, is vital for laboratories performing these tests as part of Abbreviated New Drug Application (ANDA) filings or during the commercial production of Orlistat. synzeal.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]tetradecyl Ester |

| CAS Number | 686744-60-5 |

| Molecular Formula | C31H57NO5 |

| Molecular Weight | 523.79 g/mol |

This interactive table provides a summary of the key chemical identifiers for this compound.

Significance in Impurity Profiling and Quality Control of Orlistat Formulations

Impurity profiling is a critical component of pharmaceutical quality control, as impurities can affect the safety and efficacy of a drug. this compound is recognized as a potential process-related impurity or degradation product in Orlistat formulations. pharmaffiliates.com Its presence must be monitored to ensure it does not exceed established safety thresholds.

Regulatory authorities provide strict guidelines on the permissible levels of impurities in drug products. researchgate.net Advanced analytical techniques, such as HPLC and HPLC-tandem mass spectrometry (HPLC-MS/MS), are employed to detect and quantify Orlistat-related compounds and impurities. nih.gov Studies comparing the impurity profiles of the original brand-name product with generic versions have highlighted the importance of controlling these substances. nih.gov

The significance of this compound in this context is multifold:

Identification and Quantification: As a known potential impurity, its reference standard is used to positively identify its peak in the chromatogram of an Orlistat sample. Once identified, the peak area can be compared to that of the reference standard of a known concentration to accurately quantify the amount of the impurity present.

Setting Specifications: The presence of this compound and other impurities informs the setting of acceptance criteria for the release of Orlistat drug substance and finished product. Pharmacopeias like the United States Pharmacopeia (USP) list known related compounds of Orlistat and may set limits for their presence.

Stability Studies: Forced degradation studies are conducted to understand how Orlistat breaks down under various stress conditions (e.g., acid, base, heat, light, oxidation). benthamdirect.com These studies help to identify potential degradation products, including esters like this compound. A stability-indicating analytical method must be able to separate the intact drug from all such degradation products, demonstrating the stability of the formulation over its shelf life. benthamdirect.comresearchgate.net

Table 2: Role in Analytical Quality Control

| Application | Function of this compound | Analytical Technique |

|---|---|---|

| Method Development | Establish retention time and resolution from Orlistat | HPLC, HPLC-MS/MS |

| Method Validation | Assess specificity, linearity, accuracy, and precision | HPLC |

| Impurity Profiling | Identification and quantification of the impurity | HPLC, HPLC-MS/MS |

| Quality Control | Routine testing to ensure compliance with specifications | HPLC |

| Stability Testing | Monitor for its formation as a degradation product | HPLC |

This interactive table outlines the specific uses of this compound in the quality control of Orlistat formulations.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Orlistat Tetradecyl Ester, and how do they ensure structural accuracy?

- Methodological Answer : Characterization typically employs HPLC for purity assessment (≥98.0% by USP standards ), mass spectrometry (MS) for molecular weight confirmation (509.78 g/mol ), and HNMR to verify stereochemistry and ester linkage integrity . Cross-referencing spectral data with synthetic intermediates (e.g., Orlistat’s oxetane ring ) ensures structural fidelity. For reproducibility, document solvent systems (e.g., CDCl₃ for HNMR) and column specifications (e.g., C18 for HPLC) in line with journal guidelines .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Key steps include:

- Using N-formyl-L-leucine and 3-hexyl-4-oxo-2-oxetanyl intermediates under controlled esterification conditions (e.g., DCC/DMAP catalysis) .

- Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .

- Monitoring reaction progress with TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and adjusting stoichiometry to minimize byproducts like dimer impurities .

Q. What protocols are recommended for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies :

- Thermal stability : Heat samples at 40°C/75% RH for 6 months, analyze degradation products (e.g., hydrolyzed leucine derivatives) via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify oxidative byproducts using MS/MS .

- Report degradation thresholds (e.g., >5% impurity) and storage recommendations (e.g., -20°C in amber vials) .

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of this compound be resolved?

- Methodological Answer : Discrepancies (e.g., hydrolysis rates in liver vs. intestinal enzymes) require:

- Comparative assays : Use recombinant lipases (e.g., pancreatic vs. hepatic isoforms) under standardized pH/temperature conditions .

- Isotopic labeling : Synthesize deuterated analogs (e.g., Orlistat-d3 ) to track metabolic fate via LC-MS.

- Statistical reconciliation : Apply multivariate analysis to isolate variables (e.g., enzyme concentration, substrate affinity) .

Q. What computational strategies are effective for modeling the interaction of this compound with lipid-metabolizing enzymes?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., human gastric lipase, PDB ID 1LBS) to predict binding affinities .

- MD trajectories : Run 100-ns simulations (GROMACS) to assess conformational stability of the ester-enzyme complex .

- Validate predictions with kinetic assays (e.g., IC₅₀ measurements against purified enzymes) .

Q. How do researchers design experiments to compare the efficacy of this compound with structurally related esters (e.g., Myristyl Stearate)?

- Methodological Answer :

- In vitro lipase inhibition : Use a fluorogenic substrate (e.g., 4-MU oleate) to measure IC₅₀ values across esters under identical conditions .

- Structure-activity relationship (SAR) : Correlate ester chain length (C14 vs. C18 ) with inhibitory potency using regression models.

- Cross-species validation : Test efficacy in murine vs. human plasma to identify species-specific biases .

Data Reporting and Reproducibility

Q. What are the essential elements to include in experimental protocols for publishing this compound research?

- Methodological Answer : Per journal guidelines :

- Synthesis : Detail catalysts, reaction times, and purification steps (e.g., “DCC (1.2 eq), DMAP (0.1 eq), 24h, RT” ).

- Analytical data : Provide raw spectral files (e.g., HNMR δ 4.2 ppm for ester protons ) in supplementary materials.

- Negative controls : Report baseline lipase activity in absence of inhibitor .

Tables for Quick Reference

| Parameter | Specification | Source |

|---|---|---|

| Molecular Weight | 509.78 g/mol | |

| Purity (HPLC) | ≥98.0% | |

| Storage Conditions | -20°C, desiccated | |

| Key HNMR Signal (ester) | δ 4.2–4.4 ppm (m, 2H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.